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Compound of Interest

Compound Name: (2R)-3-methylpentan-2-ol

Cat. No.: B13620756 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for (2R)-3-
methylpentan-2-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols are provided for each analytical

technique, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (2R)-3-methylpentan-2-ol.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~3.68 m H-2

~1.49 m H-3

~1.38 m H-4

~1.13 d 6.3 C(1)H₃

~0.89 t 7.4 C(5)H₃

~0.87 d 6.8 C(3)-CH₃
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Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data is based on typical values for similar

structures and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm) Carbon Assignment

~72 C-2

~42 C-3

~25 C-4

~22 C-1

~15 C(3)-CH₃

~11 C-5

Solvent: CDCl₃. These are predicted chemical shifts based on analogous structures. Actual

experimental values may differ.

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹) Intensity Assignment

~3370 Strong, Broad
O-H stretch (hydrogen-

bonded)

~2960 Strong C-H stretch (sp³)

~1380 Medium C-H bend (methyl/methylene)

~1100 Strong C-O stretch

Sample preparation: Thin liquid film.

Table 4: Mass Spectrometry Data
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m/z Relative Intensity Assignment

102 Low [M]⁺ (Molecular Ion)

87 Medium [M - CH₃]⁺

84 Medium [M - H₂O]⁺

73 High [M - C₂H₅]⁺ (α-cleavage)

59 Medium [M - C₃H₇]⁺

45 High
[CH₃CHOH]⁺ (α-cleavage,

base peak)

Ionization method: Electron Ionization (EI).

Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

Accurately weigh approximately 10-20 mg of (2R)-3-methylpentan-2-ol for ¹H NMR or 50-

100 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[1]

Transfer the solution to a clean, dry 5 mm NMR tube.[1]

Ensure the liquid height in the tube is between 4 and 5 cm.[1]

¹H NMR Spectroscopy Protocol:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay

of 1-2 seconds, and 8-16 scans.

Process the Free Induction Decay (FID) with an exponential window function and Fourier

transform.

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Integrate the signals and analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy Protocol:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

Tune and match the probe for the ¹³C frequency.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters include a 30° pulse angle, a spectral width of 200-220 ppm, a

relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to

achieve an adequate signal-to-noise ratio.

Process the FID with an exponential window function and Fourier transform.

Phase the spectrum and reference the chemical shift to the CDCl₃ solvent peak at 77.16

ppm.

2.2 Infrared (IR) Spectroscopy

Sample Preparation (Liquid Film):

Ensure the ATR crystal of the FTIR spectrometer is clean.

Place a single drop of neat (2R)-3-methylpentan-2-ol directly onto the center of the ATR

crystal.[2]
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If using salt plates (NaCl or KBr), place a drop of the liquid on one plate and carefully

place the second plate on top to create a thin film.

Data Acquisition:

Acquire a background spectrum of the empty, clean ATR crystal or salt plates. This will be

automatically subtracted from the sample spectrum.[3]

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[4]

Clean the ATR crystal or salt plates thoroughly with a suitable solvent (e.g., isopropanol or

acetone) after the measurement.

2.3 Mass Spectrometry (MS)

Sample Introduction and Ionization:

Introduce a small amount of the sample into the mass spectrometer, typically via direct

injection or through a gas chromatography (GC) inlet for volatile liquids.

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV).

Mass Analysis and Detection:

The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a

quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

The resulting mass spectrum plots the relative intensity of the ions as a function of their

m/z ratio. The most intense peak is designated as the base peak with a relative intensity of

100%.[5]
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (2R)-3-methylpentan-2-ol.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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